![molecular formula C32H29BO2 B2631206 10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1416243-42-9](/img/structure/B2631206.png)
10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
10-([1,1’-Biphenyl]-4-yl)anthracen-9-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of an anthracene core, a biphenyl group, and a dioxaborolane moiety. It is known for its unique photophysical properties, making it a valuable compound in various scientific research applications, particularly in the fields of organic electronics and photonics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-([1,1’-Biphenyl]-4-yl)anthracen-9-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves a multi-step process. One common method includes the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative is coupled with a halogenated anthracene derivative in the presence of a palladium catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate or sodium hydroxide .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
10-([1,1’-Biphenyl]-4-yl)anthracen-9-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can yield hydroanthracene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the anthracene or biphenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields anthraquinones, while reduction can produce hydroanthracenes .
Scientific Research Applications
Overview
10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative that exhibits significant potential in various scientific and industrial applications. This compound is characterized by its unique structure, which combines an anthracene core with a biphenyl substituent and a dioxaborolane moiety. The following sections explore its applications in detail.
Organic Synthesis
Building Block for Complex Molecules
The compound serves as a crucial building block in organic synthesis. Its boronic acid functionality allows it to participate in various coupling reactions, particularly the Suzuki-Miyaura reaction, which is instrumental in forming carbon-carbon bonds. This property is essential for synthesizing complex organic molecules used in pharmaceuticals and materials science .
Reactivity and Mechanism
The dioxaborolane group enhances the reactivity of the compound under mild conditions. It can undergo oxidation and reduction reactions to yield various derivatives with tailored properties for specific applications. For example, oxidation can produce alcohols or ketones, while reduction may yield boranes or other reduced forms .
Photonic Applications
Organic Light Emitting Diodes (OLEDs)
The compound's photophysical properties make it suitable for use in organic light-emitting diodes. Its ability to emit light efficiently when excited allows it to be incorporated into OLED devices, leading to advancements in display technology and lighting solutions. Research indicates that compounds with similar structures exhibit enhanced electroluminescence properties .
Fluorescent Probes for Biological Imaging
In biological research, the compound can be utilized to develop fluorescent probes for imaging applications. Its strong fluorescence can facilitate the visualization of biological processes at the cellular level. This application is particularly valuable in studies involving cell biology and biochemistry .
Material Science
Advanced Materials Development
The unique structural features of this compound contribute to its role in creating advanced materials such as organic semiconductors. These materials are critical for developing next-generation electronic devices due to their favorable electronic properties and processability .
Nanocomposites
The compound can also be integrated into nanocomposites to enhance mechanical and thermal properties. The incorporation of such boronic acid derivatives into polymer matrices has been shown to improve the overall performance of the materials in various applications .
Case Studies
Mechanism of Action
The mechanism by which 10-([1,1’-Biphenyl]-4-yl)anthracen-9-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its photophysical properties. The compound can absorb light and undergo intramolecular charge transfer, leading to fluorescence emission. This property is exploited in various applications, such as OLEDs and bioimaging. The molecular targets and pathways involved include interactions with light and energy transfer processes .
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-Tetramethyl-2-[10-(1-naphthyl)anthracen-9-yl]-1,3,2-dioxaborolane
- 2-(9,10-Di(naphthalen-2-yl)anthracen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
Compared to similar compounds, 10-([1,1’-Biphenyl]-4-yl)anthracen-9-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out due to its unique combination of an anthracene core and a biphenyl group, which enhances its photophysical properties. This makes it particularly valuable in applications requiring high fluorescence efficiency and stability .
Biological Activity
The compound 10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1416243-42-9) is a boronic acid derivative notable for its unique structural features and potential biological applications. This article explores its biological activity, including cytotoxicity, fluorescence properties, and applications in organic electronics and photonics.
Molecular Structure
- Molecular Formula : C32H29BO2
- Molecular Weight : 456.38 g/mol
- Structural Characteristics : The compound features a biphenyl moiety attached to an anthracene core, with a dioxaborolane functional group that enhances its reactivity and solubility in organic solvents.
Synthesis
The synthesis of this compound typically involves the Suzuki-Miyaura coupling reaction, which is favored for its efficiency and low toxicity. The final product can be characterized using techniques such as NMR and mass spectrometry to confirm its structure and purity .
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. One study reported that the compound exhibited significant cytotoxicity against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines, with IC50 values indicating potent anti-cancer activity .
Fluorescence Properties
The compound demonstrates interesting photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs). It exhibits strong fluorescence in the near UV region, which is beneficial for optoelectronic applications. The fluorescence quantum yield was measured to be around 25%, indicating efficient light emission .
The proposed mechanism of action for the cytotoxic effects includes the induction of apoptosis through the activation of caspase pathways. This was supported by flow cytometry analysis that showed an increase in early apoptotic cells upon treatment with the compound .
Case Study 1: Anticancer Activity
In a controlled laboratory setting, researchers treated MCF-7 cells with varying concentrations of the compound over 48 hours. The results indicated a dose-dependent increase in cytotoxicity, with significant morphological changes observed under microscopy.
Case Study 2: Photophysical Characterization
A separate study focused on the photophysical properties of the compound when incorporated into OLED devices. The devices showed enhanced performance metrics compared to traditional materials, highlighting the compound's potential as a new emitter material in organic electronics .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[10-(4-phenylphenyl)anthracen-9-yl]-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H29BO2/c1-31(2)32(3,4)35-33(34-31)30-27-16-10-8-14-25(27)29(26-15-9-11-17-28(26)30)24-20-18-23(19-21-24)22-12-6-5-7-13-22/h5-21H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEGEOFHHIOQQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=CC3=C(C4=CC=CC=C24)C5=CC=C(C=C5)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H29BO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1416243-42-9 | |
Record name | 2-(10-([1,1'-biphenyl]-4-yl)anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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